molecular formula C22H22N4O3S B307915 1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307915
M. Wt: 422.5 g/mol
InChI Key: WRHSLNWEGPMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a triazino-benzoxazepine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving a hydrazine derivative and a nitrile or amidine compound.

    Functional Group Modifications: The methoxy, methylthio, and propionyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methylthio group can be introduced through a thiolation reaction using a thiol reagent. The propionyl group can be introduced through acylation using propionyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is of interest for the development of new pharmaceuticals. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The unique electronic properties of the triazino-benzoxazepine core make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is not fully understood, but it is believed to involve several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

    Oxidative Stress Modulation: By undergoing oxidation and reduction reactions, the compound may modulate oxidative stress within cells, providing protective effects against cellular damage.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but lacks the methyl group on the aromatic ring.

    6-(4-Methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but lacks the methoxy group on the aromatic ring.

    6-(4-Methoxy-3-methylphenyl)-3-(methylsulfonyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but has a methylsulfonyl group instead of a methylthio group.

Uniqueness

The uniqueness of 1-[6-(4-METHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE lies in its combination of functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[6-(4-methoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H22N4O3S/c1-5-18(27)26-16-9-7-6-8-15(16)19-20(23-22(30-4)25-24-19)29-21(26)14-10-11-17(28-3)13(2)12-14/h6-12,21H,5H2,1-4H3

InChI Key

WRHSLNWEGPMRHM-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

Origin of Product

United States

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